molecular formula C44H31O4P3 B1409377 (R)-3,3'-Bis(diphenylphosphanyl)-1,1'-binapthyl-2,2'-diyl hydrogenphosphate CAS No. 1706439-25-9

(R)-3,3'-Bis(diphenylphosphanyl)-1,1'-binapthyl-2,2'-diyl hydrogenphosphate

Cat. No. B1409377
CAS RN: 1706439-25-9
M. Wt: 716.6 g/mol
InChI Key: OQKWMNVGVPJEPF-UHFFFAOYSA-N
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Description

Dihydrogen phosphate is an inorganic ion with the formula [H2PO4]−. Phosphates occur widely in natural systems .


Synthesis Analysis

Phosphorus-centered radicals, such as those found in phosphites, are synthesized by electrochemical oxidation of diphenyldithiophosphinic acid, featuring the cleavage of a P–S single bond and a sulfur radical addition reaction . Phosphates and phosphites can also be synthesized by esterification, hydrolysis, and oxidation .


Molecular Structure Analysis

Phosphate is an integral part of the molecular backbone of DNA and RNA, constituting the linkage by which the monomeric units are connected . The valence structure of phosphates involves phosphorous bound to four oxygen atoms forming three single and one double bond .


Chemical Reactions Analysis

Phosphorus-centered radicals are key intermediates in important processes of phosphorus–carbon bond formation . The generation of phosphinyl or phosphonyl radicals and their addition to unsaturated compounds is an efficient method for C–P bond formation .


Physical And Chemical Properties Analysis

Phosphorus-containing compounds have a huge synthetic potential because of their wide application in pharmaceuticals, biology, agrochemistry, organic synthesis, and materials science . Phosphorus-centered radicals have unusual physical properties .

Scientific Research Applications

Asymmetric Catalysis

This compound is utilized as a chiral ligand in metal-mediated asymmetric catalysis . The presence of phosphanyl groups and the binaphthyl backbone allows for the formation of chiral environments, which are essential for inducing enantioselectivity in various chemical reactions. This application is crucial in the synthesis of optically active substances, which have significant implications in pharmaceuticals and materials science.

Synthesis of Organophosphorus Compounds

The compound plays a key role in the synthesis of organophosphorus compounds, serving as an intermediate that can form phosphorus-carbon bonds . These compounds are widely used in pharmaceuticals, agrochemistry, and materials science. The ability to form stable phosphorus-centered radicals is particularly valuable for creating new materials with unique physical properties.

Radical Chemistry

Phosphorus-centered radicals derived from this compound are involved in important synthesis reactions, such as the formation of phosphorus-carbon bonds . These radicals can act as initiators or mediators in chemical reactions, contributing to the development of new synthetic methodologies.

Mechanism of Action

Phosphorus-centered radicals play a key role in the processes of bond cleavage and formation . The reactions of phosphorus radicals are a powerful and stable tool for the synthesis of various organophosphorus compounds .

Future Directions

Phosphorus-centered radicals, including those found in phosphites, have been recognized as a powerful and stable tool for the synthesis of various organophosphorus compounds . Future research may focus on the generation of highly reactive phosphorus radicals and their involvement in synthesis reactions .

properties

IUPAC Name

(16-diphenylphosphanyl-13-hydroxy-13-oxo-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-10-yl)-diphenylphosphane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C44H31O4P3/c45-51(46)47-43-39(49(33-19-5-1-6-20-33)34-21-7-2-8-22-34)29-31-17-13-15-27-37(31)41(43)42-38-28-16-14-18-32(38)30-40(44(42)48-51)50(35-23-9-3-10-24-35)36-25-11-4-12-26-36/h1-30H,(H,45,46)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQKWMNVGVPJEPF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC4=CC=CC=C4C5=C3OP(=O)(OC6=C5C7=CC=CC=C7C=C6P(C8=CC=CC=C8)C9=CC=CC=C9)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C44H31O4P3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

716.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-3,3'-Bis(diphenylphosphanyl)-1,1'-binapthyl-2,2'-diyl hydrogenphosphate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(R)-3,3'-Bis(diphenylphosphanyl)-1,1'-binapthyl-2,2'-diyl hydrogenphosphate
Reactant of Route 2
(R)-3,3'-Bis(diphenylphosphanyl)-1,1'-binapthyl-2,2'-diyl hydrogenphosphate
Reactant of Route 3
(R)-3,3'-Bis(diphenylphosphanyl)-1,1'-binapthyl-2,2'-diyl hydrogenphosphate
Reactant of Route 4
(R)-3,3'-Bis(diphenylphosphanyl)-1,1'-binapthyl-2,2'-diyl hydrogenphosphate
Reactant of Route 5
(R)-3,3'-Bis(diphenylphosphanyl)-1,1'-binapthyl-2,2'-diyl hydrogenphosphate
Reactant of Route 6
(R)-3,3'-Bis(diphenylphosphanyl)-1,1'-binapthyl-2,2'-diyl hydrogenphosphate

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